
(2S,4S)-1-(tert-Butoxycarbonyl)-4-methoxypyrrolidine-2-carboxylic acid
Descripción general
Descripción
(2S,4S)-1-(tert-Butoxycarbonyl)-4-methoxypyrrolidine-2-carboxylic acid , also known by its chemical formula C₁₁H₁₉NO₅ , is a compound with intriguing properties. Let’s explore further.
Synthesis Analysis
The synthesis of this compound involves several steps. Researchers typically start with commercially available starting materials and proceed through a series of chemical reactions. While I don’t have access to specific papers, the synthesis likely includes protecting group manipulations, cyclization, and functional group transformations. Detailed synthetic pathways can be found in relevant literature.
Molecular Structure Analysis
The molecular structure of (2S,4S)-1-(tert-Butoxycarbonyl)-4-methoxypyrrolidine-2-carboxylic acid reveals a pyrrolidine ring with a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom. The methoxy group is attached to the 4-position of the pyrrolidine ring. The stereochemistry at the 2- and 4-positions is specified as (2S,4S).
Chemical Reactions Analysis
This compound can participate in various chemical reactions due to its functional groups. Potential reactions include hydrolysis of the Boc group, amidation, and esterification. Researchers often explore these reactions to modify the compound for specific applications.
Physical And Chemical Properties Analysis
- Melting Point : The compound likely has a specific melting point, which can be experimentally determined.
- Solubility : Investigating its solubility in various solvents is crucial for practical applications.
- Spectroscopic Data : NMR, IR, and mass spectrometry data provide insights into its structure and purity.
Aplicaciones Científicas De Investigación
Structural Analysis and Synthesis
- The title compound's five-membered pyrrolidine ring adopts an envelope conformation, and its crystal structure facilitates understanding of molecular interactions and design of related compounds for synthetic purposes (Jing Yuan et al., 2010).
- Research on related compounds explores the synthesis and application of tert-butoxycarbonyl amino acid derivatives, highlighting their utility in organic synthesis and potential medicinal chemistry applications (M. Schutkowski et al., 2009).
Enantioselective Analysis
- Enantioselective methods have been evaluated for their effectiveness in separating and quantitatively determining the chiral purity of related pyrrolidine derivatives, offering insights into analytical techniques for assessing the enantiomeric purity of such compounds (Y. Xiang & G. Sluggett, 2010).
Mechanistic Insights
- Studies have reported on the mechanistic aspects of reactions involving tert-butoxycarbonyl group migration, providing a deeper understanding of the chemical reactivity and potential synthetic applications of these compounds (F. Xue & R. Silverman, 2010).
Antibacterial Properties
- Some derivatives of (2S,4S)-1-(tert-Butoxycarbonyl)-4-methoxypyrrolidine-2-carboxylic acid have shown promising antibacterial activities, suggesting potential applications in developing new antibacterial agents (Zhong-Cheng Song et al., 2015).
Supramolecular Chemistry
- The aggregation behavior of thiazolidine-4-carboxylic acid derivatives, structurally related to the title compound, has been explored for their potential in forming biocompatible supramolecular assemblies, which could have applications in gas storage, biosensing, and catalysis (R. M. Jagtap et al., 2018).
Safety And Hazards
As with any chemical compound, safety precautions are essential. Researchers handling (2S,4S)-1-(tert-Butoxycarbonyl)-4-methoxypyrrolidine-2-carboxylic acid should adhere to standard laboratory practices. Consult Material Safety Data Sheets (MSDS) for specific safety information.
Direcciones Futuras
Future research could focus on:
- Biological Activity : Investigate its potential as a drug candidate or probe for biological studies.
- Derivatives : Explore derivatives with modified functional groups.
- Scale-Up Synthesis : Optimize large-scale synthesis for practical applications.
Propiedades
IUPAC Name |
(2S,4S)-4-methoxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO5/c1-11(2,3)17-10(15)12-6-7(16-4)5-8(12)9(13)14/h7-8H,5-6H2,1-4H3,(H,13,14)/t7-,8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COHIMMPWCAHSFN-YUMQZZPRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00570233 | |
| Record name | (4S)-1-(tert-Butoxycarbonyl)-4-methoxy-L-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00570233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,4S)-1-(tert-Butoxycarbonyl)-4-methoxypyrrolidine-2-carboxylic acid | |
CAS RN |
83623-93-2 | |
| Record name | (4S)-1-(tert-Butoxycarbonyl)-4-methoxy-L-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00570233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2S,4S)-1-[(tert-butoxy)carbonyl]-4-methoxypyrrolidine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




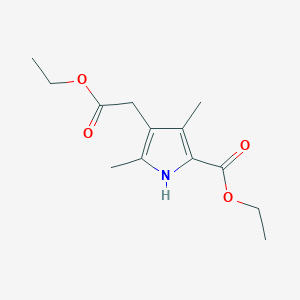
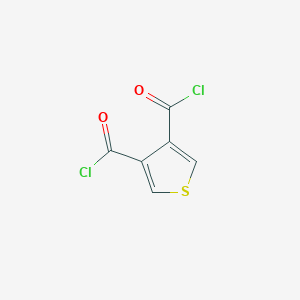
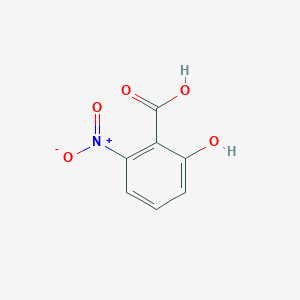

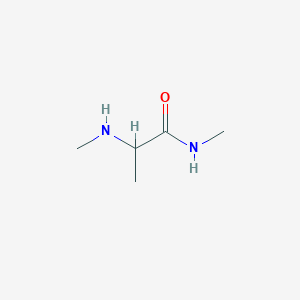
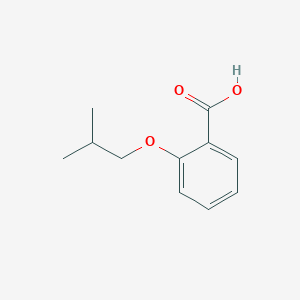
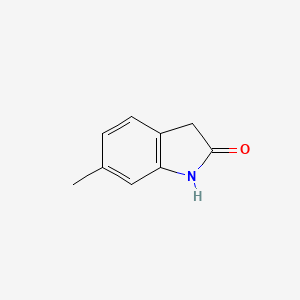
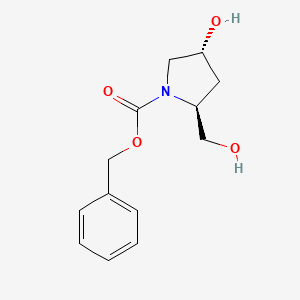
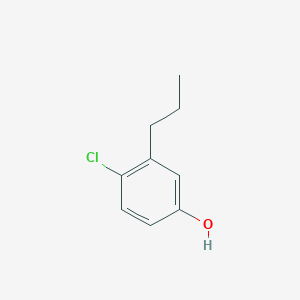
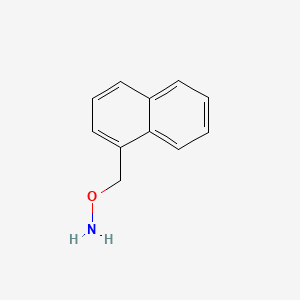
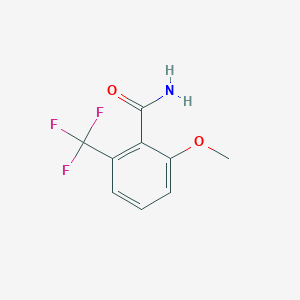

![2-{[2-(Morpholin-4-yl)ethyl]amino}pyridine-3-carbonitrile](/img/structure/B1316703.png)